molecular formula C13H22N2O2 B164375 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane CAS No. 131833-90-4

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Cat. No.: B164375
CAS No.: 131833-90-4
M. Wt: 238.33 g/mol
InChI Key: KEHOIBBPRFRZFW-GHMZBOCLSA-N
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Description

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a chemical compound with the molecular formula C13H22N2O2. It is known for its unique structure, which includes two oxazoline rings connected by a methylene bridge. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane typically involves the reaction of (S)-4-isopropyl-4,5-dihydrooxazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two oxazoline rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazoline compounds .

Scientific Research Applications

Chemical Applications

1. Asymmetric Catalysis

  • Role as a Chiral Ligand : Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is primarily utilized as a chiral ligand in metal-catalyzed asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .

2. Building Block for Synthesis

  • Molecular Synthesis : The compound serves as a versatile building block in synthesizing more complex molecules. Its oxazoline rings facilitate the construction of various derivatives through substitution and oxidation reactions .

Biological Applications

1. Antimicrobial Activity

  • Research Findings : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This potential makes it a candidate for further exploration in developing new antimicrobial agents .

2. Anticancer Properties

  • Cytotoxicity Studies : Investigations into the compound's cytotoxic effects on human cancer cell lines have shown promising results. The compound demonstrated significant inhibition of cell viability in various cancer types, suggesting its potential role in cancer therapy .

Medicinal Applications

1. Drug Development

  • Therapeutic Potential : Ongoing research is focused on exploring the compound's therapeutic applications in drug development. Its unique structure and biological activities may lead to the discovery of new drugs targeting specific diseases.

Industrial Applications

1. Material Science

  • Development of New Materials : In industrial settings, this compound is used in developing new materials with specific properties due to its chemical characteristics.

2. Catalysis

  • Catalytic Processes : The compound acts as a catalyst in various industrial processes, enhancing reaction rates and selectivity in chemical manufacturing .

Case Studies and Experimental Data

Several studies have documented the biological activity and applications of this compound:

Antimicrobial Study

  • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Methodology : Disk diffusion method.
  • Results : Significant inhibition zones against tested bacterial strains.

Cytotoxicity Assay

  • Objective : Determine effects on human cancer cell lines.
  • Methodology : MTT assay for cell viability.
  • Results : IC50 values indicated effective cytotoxicity against multiple cancer types.

Chiral Catalysis Application

  • Objective : Evaluate effectiveness as a chiral ligand.
  • Methodology : Metal-catalyzed reactions.
  • Results : Enhanced enantioselectivity compared to non-chiral ligands.

Mechanism of Action

The mechanism of action of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane involves its interaction with specific molecular targets and pathways. The compound’s oxazoline rings can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two oxazoline rings connected by a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Overview

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, with the molecular formula C13H22N2O2, is a compound characterized by its unique structure consisting of two oxazoline rings connected by a methylene bridge. This configuration imparts distinct chemical properties that have been explored for various biological applications, particularly in the fields of medicinal chemistry and catalysis.

The biological activity of this compound is primarily linked to its role as a chiral ligand in asymmetric catalysis. The oxazoline rings can interact with metal complexes, influencing biochemical pathways and reactions. The specific mechanisms of action involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It can interact with various receptors, potentially modulating physiological responses.
  • Catalytic Activity : As a chiral ligand, it enhances the enantioselectivity of reactions involving metal catalysts, which is crucial in drug synthesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, warranting further exploration into its therapeutic applications.
  • Chiral Ligand Applications : Its role in facilitating asymmetric synthesis has significant implications for the pharmaceutical industry, particularly in producing enantiomerically pure compounds.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to measure cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against tested cancer cells.
  • Chiral Catalysis Application :
    • Objective : To evaluate its effectiveness as a chiral ligand in asymmetric synthesis.
    • Methodology : Various metal-catalyzed reactions were conducted using this compound as a ligand.
    • Results : Enhanced enantioselectivity was observed compared to non-chiral ligands, highlighting its utility in producing chiral pharmaceuticals.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Biological Activity
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methaneChiral ligandAntimicrobial and anticancer properties
Bis(4,5-dihydrooxazol-2-yl)methaneChiral ligandModerate catalytic activity
Bis(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methaneChiral ligandEnhanced enantioselectivity in asymmetric synthesis

Q & A

Q. Basic: What are the standard synthetic protocols for Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane?

The synthesis typically involves modular assembly of oxazoline precursors under inert conditions. For example, analogous bis-oxazoline ligands are prepared via condensation of amino alcohols (e.g., valinol derivatives) with carbonyl-containing linkers. Standard Schlenk line techniques under argon/nitrogen atmospheres are critical to prevent oxidation . Solvents like THF or dichloromethane are purified and degassed, and intermediates are characterized by NMR to confirm stereochemical integrity. For instance, rhodium complexes derived from similar bis-oxazolines require crystallization from CH2_2Cl2_2/pentane mixtures to achieve high purity .

Q. Basic: What spectroscopic and analytical methods validate the structure of this compound?

Key characterization techniques include:

  • 1H/13C NMR : Confirms stereochemistry and proton environments. For example, rhodium complexes with bis-oxazoline ligands show distinct resonances for the oxazoline ring protons (δ 3.5–5.0 ppm) and isopropyl groups (δ 1.0–1.5 ppm) .
  • ESI-MS : Identifies molecular ion peaks (e.g., [M-Br]+ for Rh complexes) .
  • FT-IR : Detects C=N stretching vibrations (~1660–1700 cm1^{-1}) in oxazoline rings .
  • Elemental analysis : Matches experimental C/H/N percentages with calculated values (e.g., ±0.1% deviation) .

Q. Advanced: How does this ligand enhance enantioselectivity in transition-metal catalysis?

Bis-oxazoline ligands, including this compound, coordinate to metals (e.g., Rh, Cu) via their N,O-donor sites, creating chiral environments. For example:

  • In Rh-catalyzed asymmetric fluorination, the ligand’s isopropyl groups induce steric bias, directing substrate approach. Enantiomeric excess (ee) >90% is achievable with optimized substrates .
  • The methane linker between oxazolines allows tunable bite angles, influencing metal center geometry and catalytic activity . Comparative studies with tert-butyl or phenyl substituents reveal that bulkier groups improve stereocontrol but may reduce reaction rates .

Q. Advanced: How can researchers resolve contradictions in catalytic activity data across studies?

Discrepancies often arise from subtle differences in:

  • Metal-ligand ratios : Excess ligand can inhibit catalysis. Titration experiments (e.g., varying [ligand]/[Rh] from 1:1 to 2:1) help identify optimal stoichiometry .
  • Solvent effects : Polar solvents (e.g., MeOH) may stabilize intermediates differently than nonpolar solvents (e.g., CH2_2Cl2_2). Solvent screening with kinetic monitoring is advised .
  • Substrate scope : Catalysts optimized for aryl halides may underperform with aliphatic substrates. Systematic substrate variation paired with DFT calculations can clarify steric/electronic influences .

Q. Advanced: What strategies improve ligand stability under harsh reaction conditions?

  • Backbone rigidification : Incorporating aromatic linkers (e.g., benzene, dibenzofuran) instead of methane enhances thermal stability. For example, 4,6-bis(oxazoline)dibenzofuran derivatives show no decomposition at 100°C .
  • Protecting groups : Introducing tert-butyl or mesityl substituents on the oxazoline ring reduces oxidative degradation. Rh complexes with mesityl groups retain >95% activity after 10 catalytic cycles .
  • Post-synthetic modification : Covalent anchoring to silica supports via propynylamine linkers improves recyclability in heterogeneous catalysis .

Q. Basic: How is the enantiomeric purity of the ligand verified?

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol eluents resolves enantiomers.
  • Optical rotation : Specific rotation values (e.g., [α]D20^{20}_D = +120° for (S,S)-configured ligands) are compared to literature .
  • X-ray crystallography : Single-crystal structures unambiguously confirm absolute configuration, as seen in Rh complex 12 .

Q. Advanced: What mechanistic insights explain rate limitations in asymmetric cyclopropanation?

  • Metal-centered vs. ligand-centered control : Kinetic isotope effects (KIEs) and Hammett plots differentiate electronic effects. For Cu catalysts, KIEs >1 suggest rate-limiting carbene transfer .
  • Steric congestion : Bulky substituents on the oxazoline rings slow substrate binding. Time-resolved IR spectroscopy reveals prolonged induction periods for tert-butyl derivatives .
  • Counterion effects : Bromide vs. triflate anions alter metal electrophilicity. Switching from Br^- to OTf^- accelerates oxidative addition steps in Pd catalysis .

Q. Basic: What are the safety considerations for handling this compound?

  • Toxicity : Limited data, but analogous oxazolines show moderate irritation (H315/H319). Use PPE (gloves, goggles) and work in fume hoods .
  • Storage : Store under inert atmosphere (N2_2) at room temperature to prevent hydrolysis of the oxazoline ring .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOIBBPRFRZFW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449730
Record name (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-90-4
Record name (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane
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Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane
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Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

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